![molecular formula C17H18ClN3O B2708472 (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 544428-67-3](/img/structure/B2708472.png)
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone, referred to as 4-BPPCM, is a synthetic compound that has been studied for its potential applications in science and medicine. 4-BPPCM has been found to have a number of biochemical and physiological effects, which are the focus of This paper will discuss the synthesis method of 4-BPPCM, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyridine derivatives, including those related to (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone, involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds with potential antimicrobial activities. These compounds are synthesized through condensation reactions and their structures established through elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Additionally, crystal structure analysis has been conducted on similar compounds to understand their molecular configurations, intermolecular interactions, and potential for forming inclusion complexes or clathrates. These studies provide insights into the geometric orientation of the molecule's components and their interaction potential with other molecules (Revathi et al., 2015).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone have been investigated for their potential as central nervous system (CNS) receptor ligands. Novel synthetic pathways have been developed to produce these derivatives from proteinogenic amino acids, exploring their interactions with CNS receptors and potential therapeutic applications (Beduerftig, Weigl, & Wünsch, 2001).
Furthermore, the compound's derivatives have been evaluated for their neurogenic properties, showing promise in enhancing synaptic plasticity and reversing impairments in motor and cognitive functions in mouse models of neurological disorders. This highlights the compound's potential role in developing treatments for conditions like Angelman Syndrome (Liu et al., 2019).
Materials Science Applications
In materials science, the focus has been on the synthesis of boric acid ester intermediates with benzene rings, related to (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone. These compounds are of interest for their physicochemical properties and potential applications in the development of new materials (Huang et al., 2021).
Mechanism of Action
Target of Action
The primary target of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone, also known as QCF-3, is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families . The existence of the 5-HT3 receptor in neuro-anatomical regions has stimulated research interest for novel therapeutic targets such as anxiety, depression, nociception, and cognitive function .
Mode of Action
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone acts as a 5-HT3 receptor antagonist . This means it binds to the 5-HT3 receptors and inhibits their function. By blocking these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
It is known that the compound interacts with the serotonin system, which plays a crucial role in mood regulation, gastrointestinal motility, and other physiological processes .
Pharmacokinetics
The compound has an optimal log p value, which suggests it may have good bioavailability .
Result of Action
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone has been shown to have an antidepressant-like effect in rodent behavioral models of depression . It has been observed to enhance the antidepressant action of fluoxetine and bupropion, potentiate the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice, and reverse reserpine-induced hypothermia in rats .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-15(7-4-8-19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYRTWXHMORON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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